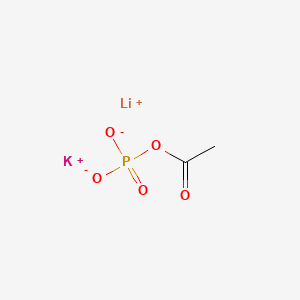

acetyl dihydrogen phosphate, lithium potassium salt

Description

The exact mass of the compound Lithium potassium acetyl phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94249-01-1 |

|---|---|

Molecular Formula |

C2H5KLiO5P+2 |

Molecular Weight |

186.1 g/mol |

IUPAC Name |

lithium;potassium;phosphono acetate |

InChI |

InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1 |

InChI Key |

RLQMPLKXFIXRCV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(=O)OP(=O)([O-])[O-].[K+] |

Pictograms |

Corrosive; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Potassium Acetyl Phosphate

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and characterization of lithium potassium acetyl phosphate. Acetyl phosphate is a high-energy acyl-phosphate that serves as a critical intermediate in metabolic pathways and as a valuable phosphoryl group donor in various biochemical assays.[1] This guide details a robust synthesis protocol, explains the rationale behind key experimental steps, and outlines a suite of analytical techniques for comprehensive characterization and quality control, ensuring the production of a high-purity, stable mixed salt form of this important biomolecule.

Introduction and Significance

Acetyl phosphate (AcP) is an organophosphate compound of significant interest in biochemistry and metabolic research.[2] As a high-energy intermediate, it bridges thioester and phosphate metabolism, notably in the phosphotransacetylase/acetate kinase (Pta-AckA) pathway found in bacteria and archaea.[2] Its ability to phosphorylate ADP to ATP makes it a key player in substrate-level phosphorylation and an invaluable tool for in vitro ATP regeneration systems, which are crucial for long-duration enzymatic reactions in drug discovery and biotechnology applications.[2][3]

The mixed lithium potassium salt form offers advantages in terms of stability and handling compared to other salt forms or the free acid, which is prone to hydrolysis.[3] It is a commercially available, stable, white powder with good solubility in water, making it a convenient reagent for laboratory use. This guide focuses on a practical and reproducible method for synthesizing and validating the purity and identity of lithium potassium acetyl phosphate.

Synthesis of Lithium Potassium Acetyl Phosphate

The synthesis of acetyl phosphate salts is most commonly achieved through the acetylation of phosphoric acid or its salts with acetic anhydride.[3] The following protocol is a well-established method that can be adapted for various scales.

Core Reaction Principle

The fundamental chemistry involves the reaction of phosphoric acid with acetic anhydride to form acetyl phosphate and acetic acid as a byproduct. The subsequent addition of lithium and potassium bases in a controlled manner allows for the precipitation of the desired mixed salt. A patent for a similar process describes reacting phosphoric acid with acetic anhydride in the presence of acetic acid, followed by the addition of lithium carbonate to precipitate the salt.[4]

Sources

An In-Depth Technical Guide to Lithium Potassium Acetyl Phosphate (CAS 94249-01-1)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium potassium acetyl phosphate (CAS 94249-01-1), a mixed salt of acetyl phosphoric acid, is a high-energy phosphate donor of significant interest in biochemical and pharmaceutical research.[1][2] Its ability to act as a phosphoryl group donor makes it a valuable tool in studying a wide array of biological processes, including enzyme kinetics, signal transduction, and metabolic pathways.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of lithium potassium acetyl phosphate, its synthesis, and its applications, with a focus on providing practical insights for laboratory use.

Chemical Identity and Physical Properties

Lithium potassium acetyl phosphate is systematically named acetic acid, monoanhydride with phosphoric acid, lithium potassium salt (1:1:1).[6] It is a white to off-white, hygroscopic solid, typically supplied as a powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 94249-01-1 | [6][7] |

| Molecular Formula | C₂H₃KLiO₅P | [1][6] |

| Molecular Weight | 184.06 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water (approx. 25-50 mg/mL) | [8] |

| Storage Temperature | -20°C | [8] |

Synthesis of Lithium Potassium Acetyl Phosphate

Diagram of the Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of lithium potassium acetyl phosphate.

Experimental Protocol (Adapted):

-

Acetylation: In a cooled reactor (0-5°C), dissolve phosphoric acid in a suitable inert solvent like ethyl acetate. Slowly add acetic anhydride to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure the formation of acetyl phosphoric acid.

-

Neutralization: Prepare an aqueous solution containing equimolar amounts of lithium hydroxide and potassium hydroxide. Slowly add this alkaline solution to the cooled reaction mixture from step 1. The pH should be carefully monitored and adjusted to neutral.

-

Isolation: The mixed lithium potassium acetyl phosphate salt is expected to precipitate from the solution. The precipitate is collected by filtration.

-

Purification: The collected solid is washed with a cold solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and byproducts.

-

Drying: The purified product is dried under vacuum to yield the final lithium potassium acetyl phosphate powder.

Spectroscopic Characterization

Characterization of the final product is crucial for confirming its identity and purity. The following are the expected spectroscopic signatures for lithium potassium acetyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sharp singlet is expected for the methyl protons of the acetyl group, typically in the range of δ 2.0-2.2 ppm in D₂O.

-

¹³C NMR: Two resonances are expected: one for the methyl carbon (around δ 25 ppm) and one for the carbonyl carbon (around δ 175 ppm).[9][10]

-

³¹P NMR: A single resonance is expected, with its chemical shift being sensitive to the pH and ionic environment. The chemical shift for phosphate esters can vary, but a general range can be anticipated.

Infrared (IR) Spectroscopy:

The FTIR spectrum is expected to show characteristic absorption bands for the phosphate and acetyl groups. Key vibrational modes include:

-

P=O stretching vibrations

-

P-O-C stretching vibrations

-

C=O stretching of the acetyl group (typically around 1700-1750 cm⁻¹)

-

C-H bending and stretching of the methyl group.[11][12][13][14][15]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to detect the acetyl phosphate anion at an m/z corresponding to its molecular weight (approximately 139 g/mol ). Fragmentation may involve the loss of the acetyl group or phosphate moieties.[9][10][16][17]

Applications in Research and Drug Development

Lithium potassium acetyl phosphate serves as a versatile tool in various biochemical and pharmaceutical research applications, primarily owing to its role as a high-energy phosphate donor.

In Vitro Phosphorylation of Proteins

A key application is the in vitro phosphorylation of proteins, particularly response regulators in bacterial two-component signal transduction systems.[3][4]

Diagram of In Vitro Phosphorylation Workflow:

Caption: A simplified workflow for the in vitro phosphorylation of a response regulator protein.

Experimental Protocol: In Vitro Phosphorylation of a Response Regulator (e.g., CheY)

-

Reagent Preparation:

-

Prepare a stock solution of the purified response regulator protein in a suitable buffer (e.g., Tris-HCl or HEPES).

-

Prepare a fresh stock solution of lithium potassium acetyl phosphate in the same buffer.

-

Prepare a reaction buffer containing MgCl₂ (typically 5-10 mM), as Mg²⁺ is often required for the phosphotransfer reaction.[3]

-

-

Phosphorylation Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, the purified protein to a final concentration of 10-50 µM, and initiate the reaction by adding lithium potassium acetyl phosphate to a final concentration of 10-50 mM.

-

Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for a defined period (e.g., 15-60 minutes).

-

-

Analysis of Phosphorylation:

-

Phos-tag™ SDS-PAGE: The phosphorylated and unphosphorylated forms of the protein can be separated using Phos-tag™ acrylamide gel electrophoresis, followed by Coomassie staining or Western blotting.[5]

-

Mass Spectrometry: The reaction mixture can be analyzed by mass spectrometry to confirm the addition of a phosphate group (mass shift of +80 Da).

-

Enzyme Assays

Lithium potassium acetyl phosphate is a key substrate in assays for enzymes such as acetate kinase.[18][19][20]

Experimental Protocol: Acetate Kinase Assay (Acetate-Forming Direction)

This assay measures the consumption of acetyl phosphate.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 10 mM) and ADP (e.g., 5 mM).[18]

-

Prepare a stock solution of lithium potassium acetyl phosphate.

-

Prepare a solution of the acetate kinase enzyme.

-

Prepare a stop/developing solution containing hydroxylamine and ferric chloride.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the acetate kinase to the reaction buffer containing acetyl phosphate.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time.

-

-

Quantification:

-

Stop the reaction by adding the hydroxylamine solution, which converts the remaining acetyl phosphate to acetyl hydroxamate.

-

Add the ferric chloride solution, which forms a colored complex with acetyl hydroxamate.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) and determine the amount of acetyl phosphate consumed by comparing to a standard curve.[19]

-

Potential Role as a Translation Inhibitor

Some commercial suppliers suggest that lithium potassium acetyl phosphate can act as a chemical inhibitor of translation by binding to the 30S ribosomal subunit and blocking the peptidyl transferase reaction.[6][7] However, at the time of this writing, this claim is not extensively supported by peer-reviewed scientific literature. Further research is needed to validate this mechanism of action. The known mechanisms of other 30S subunit inhibitors typically involve interference with mRNA decoding or tRNA binding.[21][22][23][24][25]

Stability and Storage

Lithium potassium acetyl phosphate is a high-energy compound and is susceptible to hydrolysis. For long-term storage, it should be kept as a solid at -20°C.[8] Aqueous solutions should be prepared fresh before use. The stability of acetyl phosphate in solution is pH-dependent, with greater stability at slightly acidic pH.

Safety and Handling

Lithium potassium acetyl phosphate is classified as a hazardous substance. It can cause severe skin and eye burns.[2] When handling the solid powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. In case of contact, the affected area should be rinsed immediately with copious amounts of water.

Conclusion

Lithium potassium acetyl phosphate (CAS 94249-01-1) is a valuable reagent for researchers in biochemistry and drug development. Its ability to serve as a potent phosphoryl donor makes it indispensable for studying protein phosphorylation, enzyme kinetics, and metabolic pathways. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with practical protocols to facilitate its effective use in the laboratory. As with any chemical reagent, proper handling and storage are essential to ensure its stability and the safety of the user.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0001494). Available from: [Link].

-

PubChem. Acetyl phosphate | C2H5O5P | CID 186. Available from: [Link].

-

JoVE (Journal of Visualized Experiments). Direct Detection: Acetate-Forming Activity Of Enzyme Acetate Kinase l Protocol Preview. 2022. Available from: [Link].

-

Fowler, M. L., Ingram-Smith, C. J., & Smith, K. S. (2011). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. PLoS ONE, 6(5), e20349. Available from: [Link].

-

McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators. Journal of Biological Chemistry, 269(50), 31567-31572. Available from: [Link].

-

Drake, S. K., Bourret, R. B., Luck, L. A., & Silversmith, R. E. (2003). Activation of the Phosphosignaling Protein CheY: I. ANALYSIS OF THE PHOSPHORYLATED CONFORMATION BY 19F NMR AND PROTEIN ENGINEERING. Journal of Biological Chemistry, 278(27), 24371-24379. Available from: [Link].

-

Goel, A., Bdeshi, N. K., & Mackay, R. M. (2012). Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis. Journal of Bacteriology, 194(10), 2533-2541. Available from: [Link].

-

Kinoshita, E., Kinoshita-Kikuta, E., & Koike, T. (2009). Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents. Proteome Science, 7, 36. Available from: [Link].

- Van Stipdonk, M. J., & English, W. A. (2005). Mass spectrometry of inorganic, coordination and organometallic compounds. John Wiley & Sons.

-

UNAM. Determination of the Effect of Acetyl Phosphate on the Sensor Kinase BarA. Available from: [Link].

-

Carter, A. P., Clemons, W. M., Brodersen, D. E., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340–348. Available from: [Link].

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link].

-

Boskey, A. L., & Pleshko, N. (2009). FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. Calcified tissue international, 84(4), 324–333. Available from: [Link].

- Gorenstein, D. G. (1984). 31P NMR of tissue phospholipids: Competition for Mg2+, Ca2+, Na+ and K+ cations. Progress in Nuclear Magnetic Resonance Spectroscopy, 16(1), 1-98.

- Li, Y., & Raushel, F. M. (2012). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Journal of Spectroscopy, 2013, 1-7.

- Baker, M. J., Trevisan, J., & Llabjani, V. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 109, 214-222.

-

Polacek, N., & Gebetsberger, J. (2018). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic acids research, 46(1), 325–337. Available from: [Link].

-

Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2023). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 51(2), 533-545. Available from: [Link].

-

SpectraBase. Acetyl phosphate - Optional[31P NMR] - Chemical Shifts. Available from: [Link].

-

Jenness, D., Bruce, J., & Schaup, H. W. (1976). Interactions between 30s ribosomal proteins and 50s subunits of Escherichia coli. Nucleic acids research, 3(7), 1731–1738. Available from: [Link].

-

Vázquez-Laslop, N., & Mankin, A. S. (2020). Selective inhibition of human translation by a drug-like compound that traps terminated protein nascent chains on the ribosome. bioRxiv. Available from: [Link].

-

Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2022). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. bioRxiv. Available from: [Link].

-

Yuliyati, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link].

-

Carter, A. P., Clemons, W. M., Brodersen, D. E., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340-348. Available from: [Link].

-

Brandes, J. A., & Brandes, D. J. (2018). Antibiotics Targeting the 30S Ribosomal Subunit: A Lesson from Nature to Find and Develop New Drugs. Current topics in medicinal chemistry, 18(14), 1174–1187. Available from: [Link].

-

Semantic Scholar. Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Available from: [Link].

-

PatSnap. What are 30S subunit inhibitors and how do they work?. 2024. Available from: [Link].

-

PubMed. Inhibition of protein synthesis by acetyl-coenzyme A in a cell-free system: possible involvement of protein acetylation in the regulation of translation. Available from: [Link].

-

Sparks, D. L., & Sparks, J. D. (2023). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. Scientific reports, 13(1), 7868. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. ≥85% (elemental analysis), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 94249-01-1: Acetic acid, monoanhydride with phosphoric… [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. Acetyl phosphate(lithium potassium) | TargetMol [targetmol.com]

- 9. Systematization of the mass spectra for speciation of inorganic salts with static secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interactions between 30s ribosomal proteins and 50s subunits of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

Introduction: The Significance of a High-Energy Intermediate

An In-depth Technical Guide to the Molecular Structure of Acetyl Phosphate Lithium Potassium Salt

Abstract: This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of acetyl phosphate lithium potassium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights. We delve into the causality behind experimental choices for structural elucidation, detail self-validating protocols for its synthesis and analysis, and ground all claims in authoritative scientific literature. The guide includes detailed methodologies, data presented in structured tables, and visual diagrams to facilitate a deep understanding of this critical biochemical reagent.

Acetyl phosphate (AcP) is a pivotal, high-energy acyl phosphate that occupies a central node in the metabolism of both prokaryotic and eukaryotic organisms.[1][2] It functions as a crucial link between thioester and phosphate-based energy currencies, acting as a donor of both phosphoryl and acetyl groups.[1][2][3] In bacteria, the phosphotransacetylase (Pta) and acetate kinase (AckA) pathway interconverts acetyl-CoA and acetate, with acetyl phosphate as the key intermediate, directly coupling central metabolism to ATP generation and protein acetylation.[1][4] Recently, its role as an intermediate in mammalian mitochondria has also been identified, suggesting previously uncharacterized metabolic pathways.[2][5]

For research purposes, acetyl phosphate is most commonly supplied as a stable, crystalline mixed salt: acetyl phosphate lithium potassium salt. This form provides enhanced stability and handling characteristics compared to the free acid, making it an indispensable reagent for a wide range of applications, from biochemical assays and enzymology to structural biology.[6][7][8][9][10] Understanding its precise molecular structure is fundamental to its correct application and the interpretation of experimental results.

Molecular Structure and Physicochemical Properties

The empirical formula for acetyl phosphate lithium potassium salt is C₂H₃KLiO₅P, with a molecular weight of approximately 184.06 g/mol .[6][9][10] The compound is ionic, consisting of lithium (Li⁺) and potassium (K⁺) cations and the acetyl phosphate dianion. The core of its chemical reactivity lies in the structure of this anion.

Structural Composition

The acetyl phosphate anion is composed of an acetyl group (CH₃C(=O)-) linked to a phosphate group (-O-P(O)(O⁻)₂) via a high-energy anhydride bond. This P-O-C linkage is what endows the molecule with a high group transfer potential, comparable to that of ATP.

Caption: 2D structure of Acetyl Phosphate with Li⁺ and K⁺ ions.

Physicochemical Properties

The stability and usability of acetyl phosphate lithium potassium salt in a laboratory setting are defined by its physical and chemical properties. These are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 94249-01-1 | [6][7][8][9][10] |

| Molecular Formula | C₂H₃KLiO₅P | [6][9][10] |

| Molecular Weight | 184.06 g/mol | [9][10] |

| Appearance | White to off-white powder or solid | [7][9] |

| Melting Point | >300 °C (decomposes) | [7][8][9] |

| Solubility | Soluble in water (e.g., 25 mg/mL) | [7][8][9] |

| Storage Conditions | -20°C, keep dry and away from direct sunlight | [6][7][8] |

| SMILES (Ionic) | [Li+].[K+].CC(=O)OP([O-])([O-])=O | [6][8][9] |

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and structure of acetyl phosphate relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of acetyl phosphate.

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the acetyl group. The three methyl protons (CH₃) typically appear as a characteristic doublet around δ 1.9-2.1 ppm.[3][11] The splitting into a doublet is a key diagnostic feature, arising from coupling to the nearby phosphorus atom (³JH,P coupling), confirming the C-O-P linkage.[11]

-

³¹P NMR: Phosphorus NMR is used to analyze the phosphate moiety directly. Acetyl phosphate exhibits a distinct signal in the ³¹P spectrum, allowing for its quantification and differentiation from inorganic phosphate and other phosphorylated species.[11][12]

-

2D NMR (HSQC & HMBC): For absolute structural confirmation, 2D NMR techniques are invaluable. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the methyl protons with their directly attached carbon.[5] A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings, such as the correlation between the methyl protons and the carbonyl carbon, providing definitive proof of the acetyl group's structure.[5]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for verifying the molecular weight and can be used for sensitive quantification.

-

Methodology: In negative ion detection mode, acetyl phosphate is readily observed.[5]

-

Fragmentation Analysis: Tandem MS (MS/MS) provides a structural fingerprint. A characteristic fragmentation pattern for the acetyl phosphate anion (m/z 139) is the loss of a neutral H₂PO₃ fragment, resulting in a prominent product ion at m/z 79.[5] This specific transition (139 -> 79) is frequently used in Multiple Reaction Monitoring (MRM) assays for highly selective quantification.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule. The spectrum of acetyl phosphate shows strong, characteristic absorption bands corresponding to:

Caption: Workflow for the analytical characterization of acetyl phosphate.

Chemical Reactivity and Stability

The utility of acetyl phosphate is derived from the reactivity of its high-energy acyl phosphate bond.

-

Hydrolysis: The P-O-C bond is susceptible to hydrolysis, yielding acetate and inorganic phosphate. The stability of acetyl phosphate in aqueous solution is highly pH-dependent. It is relatively stable for several hours in neutral solutions but shows greater stability in the slightly acidic range of pH 5-6.[1] Hydrolysis is accelerated under strongly acidic or alkaline conditions and can be catalyzed by acylphosphatase enzymes.[5][13]

-

Group Transfer Potential: Acetyl phosphate is a versatile donor molecule:

-

Phosphoryl Group Donor: It can phosphorylate nucleophiles, most notably ADP to generate ATP, a reaction catalyzed by acetate kinase (AckA).[1][3] This makes it an excellent component for ATP regeneration systems in vitro.

-

Acetyl Group Donor: While less common than acetyl-CoA, acetyl phosphate can serve as an acetyl donor for the acetylation of various molecules, including proteins.[2][13]

-

Caption: Key metabolic reactions involving acetyl phosphate.

Experimental Protocol: Synthesis of Acetyl Phosphate Salt

While commercially available, understanding the synthesis provides insight into the compound's chemistry. The following protocol is adapted from established methods.[11]

CAUSALITY NOTE: This solvent-free method first creates a reactive phosphate intermediate (2-hydroxypropyl phosphate) which is then readily acetylated by acetic acid. The final titration and precipitation step is crucial for removing unreacted starting materials and converting the unstable free acid into a handleable, stable salt.

Materials:

-

Anhydrous Phosphoric Acid (H₃PO₄)

-

1,2-Propylene Oxide

-

Glacial Acetic Acid (AcOH)

-

1N Lithium Hydroxide (LiOH)

-

Ethanol (EtOH)

-

Diethyl Ether

-

Ice-water bath

Protocol:

-

Step 1: Formation of 2-Hydroxypropyl Phosphate. Cautiously add 1.3 moles of 1,2-propylene oxide to 1.0 mole of anhydrous H₃PO₄. The reaction is exothermic; maintain the temperature at approximately 20°C using an ice-water bath. The result is a viscous, oily product.

-

Step 2: Acetylation. To the oily product from Step 1, add 1.0 mole of glacial acetic acid. Stir the mixture. The reaction is typically complete within 15-20 minutes, which can be monitored by the disappearance of the acetic acid smell or by ¹H NMR.[11]

-

Step 3: Removal of Byproduct. Wash the resulting oily product with diethyl ether to remove excess propylene glycol.

-

Step 4: Conversion to Dilithium Salt. Dissolve the crude acetyl phosphate in a 1:1 ice-water mixture. Titrate the solution potentiometrically with 1N LiOH to a pH of approximately 8.6. Note that some hydrolysis of acetyl phosphate will occur during this process.[11]

-

Step 5: Precipitation and Isolation. Add an equal volume of cold ethanol to the titrated solution to precipitate the dilithium acetyl phosphate. Cool the mixture to maximize crystallization.

-

Step 6: Final Wash and Drying. Collect the crystals by filtration. Wash the collected solid sequentially with cold ethanol and diethyl ether. Dry the final product under vacuum.

Applications in a Research Context

The unique properties of acetyl phosphate lithium potassium salt make it a valuable tool in several scientific domains:

-

ATP Regeneration Systems: It is widely used as an energy-rich phosphate donor to regenerate ATP from ADP in cell-free transcription/translation systems and other biochemical assays that consume ATP.[9]

-

Enzyme Kinetics: It serves as the primary substrate for studying the kinetics and mechanisms of enzymes like acetate kinase and phosphotransacetylase.[4]

-

Structural Biology: Researchers use acetyl phosphate to phosphorylate proteins in situ within crystals. Soaking a protein crystal with acetyl phosphate can yield the phosphorylated protein structure, providing critical insights into activation mechanisms, as demonstrated with the CpxR receiver domain.[7]

-

Metabolomics Standard: As a purified chemical standard, it is essential for the identification and absolute quantification of endogenous acetyl phosphate in biological extracts using LC-MS/MS and NMR.[5][12]

Conclusion

Acetyl phosphate lithium potassium salt is a stable and versatile reagent whose utility is directly linked to the high-energy acyl phosphate bond of its core anion. A thorough understanding of its ionic nature, three-dimensional structure, and chemical reactivity—confirmed through a multi-pronged analytical approach combining NMR, MS, and IR—is paramount for its effective use in research. This guide has provided the foundational knowledge, practical protocols, and theoretical underpinnings necessary for scientists to confidently employ this key metabolic intermediate in their experimental designs.

References

-

Wikipedia. Acetyl phosphate. [Link]

-

Park, J., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. PNAS, 115(16), 4234-4239. [Link]

-

Belosludtsev, K., et al. (2022). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences, 23(21), 13537. [Link]

-

Jordan, S. F., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life (Basel), 9(3), 71. [Link]

-

Toteva, M. M. (1998). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements, 141(1), 21-25. [Link]

-

Krackeler Scientific, Inc. Lithium potassium acetyl phosphate. [Link]

-

Koshland, D. E. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Nucleophilic Displacement Mechanisms in Enzymatic Reactions. Journal of the American Chemical Society, 74(9), 2286-2292. [Link]

-

Whicher, A. (2014). How can I detect and quantify acetyl phosphate? ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 186, Acetyl phosphate. [Link]

-

Human Metabolome Database. Showing metabocard for Acetylphosphate (HMDB0001494). [Link]

-

Klein, A. H., et al. (2007). Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli. J Bacteriol, 189(13), 4727-35. [Link]

-

Carus. (2025). What You Need to Know: Safety & Handling of Phosphates. YouTube. [Link]

-

Bálint, E., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(2), 463. [Link]

Sources

- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 2. The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells [mdpi.com]

- 3. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Acetyl phosphate(lithium potassium) | TargetMol [targetmol.com]

- 7. ACETYL PHOSPHATE LITHIUM POTASSIUM SALT | 94249-01-1 [chemicalbook.com]

- 8. Lithium potassium acetyl phosphate | Krackeler Scientific, Inc. [krackeler.com]

- 9. Acetyl phosphate lithium potassium - CAS-Number 94249-01-1 - Order from Chemodex [chemodex.com]

- 10. scbt.com [scbt.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of Lithium Potassium Acetyl Phosphate in Metabolic Pathways

Abstract

Acetyl phosphate (AcP), a high-energy mixed anhydride, stands at the crossroads of central metabolism and cellular regulation. While extensively studied in prokaryotes, its roles in mammalian systems are now emerging, presenting new avenues for research and therapeutic development. This technical guide provides an in-depth exploration of acetyl phosphate's multifaceted functions, with a particular focus on the utility of its stable lithium potassium salt form in experimental contexts. We will dissect its pivotal involvement in the bacterial phosphotransacetylase-acetate kinase (Pta-AckA) pathway, its function as a global signaling molecule through both protein phosphorylation and non-enzymatic acetylation, and its nascently understood roles in mammalian mitochondrial metabolism. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the core mechanisms but also field-proven insights into the experimental methodologies required to investigate this crucial metabolite.

Introduction to Acetyl Phosphate: A High-Energy Metabolic Hub

Acetyl phosphate (C₂H₅O₅P) is a naturally occurring small molecule that serves as a critical intermediate in the metabolic pathways of numerous organisms, from bacteria to humans.[1] Its significance stems from the high-energy phosphoanhydride bond, which possesses a Gibbs free energy of hydrolysis (−43.3 kJ/mol) even greater than that of ATP (−30.5 kJ/mol).[2] This property endows AcP with the capacity to act as a potent donor of both its phosphoryl and acetyl groups, placing it at the heart of cellular energy currency and post-translational modification networks.[3][4]

The Lithium Potassium Salt: An Essential Tool for Research

In laboratory and industrial settings, acetyl phosphate is most commonly handled as a mixed lithium and potassium salt.[5][6] Lithium potassium acetyl phosphate is a stable, solid, and water-soluble compound, making it an ideal reagent for in vitro studies.[7] This commercially available form provides a reliable and quantifiable source of AcP for a wide range of applications, including its use as a substrate for enzymatic reactions, a phosphodonor in signaling studies, and a precursor in the synthesis of pharmaceuticals like antibiotics and antiviral drugs.[1][6] While the acetyl phosphate moiety is the primary agent of interest in metabolic studies, it is worth noting that the lithium ion itself can have biological effects, such as stimulating glucose metabolism, a factor to consider in specific experimental designs.[8][9]

| Property | Value | Source |

| Chemical Formula | C₂H₃KLiO₅P | [7] |

| Molecular Weight | 184.06 g/mol | [7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (25 mg/mL) | [7] |

| Storage Conditions | -20°C | [7] |

| Purity (Typical) | ≥85% to ≥97.0% | [7][10] |

| Melting Point | >300 °C | [7] |

Table 1: Physicochemical Properties of Lithium Potassium Acetyl Phosphate. This table summarizes key characteristics of the common research-grade chemical.

The Central Role of AcP in Bacterial Metabolism and Signaling

In bacteria, particularly in organisms like Escherichia coli, AcP is a central hub that links the cell's metabolic state (specifically, carbon flux) to global regulatory networks.[11][12] This connection is primarily governed by the Pta-AckA pathway.

The Pta-AckA Pathway: A Reversible Metabolic Engine

The synthesis and consumption of AcP are controlled by two key enzymes: phosphate acetyltransferase (Pta) and acetate kinase (AckA).[1]

-

Pta: Catalyzes the reversible reaction between acetyl-CoA and inorganic phosphate (Pi) to produce acetyl phosphate and Coenzyme A (CoA).

-

AckA: Catalyzes the reversible transfer of the phosphoryl group from acetyl phosphate to ADP, generating ATP and acetate.[1]

Under conditions of excess carbon (e.g., glycolysis), the pathway runs in the direction of acetate formation, generating ATP via substrate-level phosphorylation. Conversely, when acetate is the primary carbon source, the pathway reverses to produce the central metabolite acetyl-CoA.[12] This reversibility makes the Pta-AckA pathway a vital metabolic valve.

Caption: The reversible Pta-AckA pathway in bacteria.

AcP as a Global Phosphodonor in Signal Transduction

Beyond its role in ATP synthesis, AcP functions as a low-molecular-weight phosphodonor that can directly phosphorylate a subset of response regulators (RRs) within two-component signal transduction systems (TCS).[3][11] This bypasses the need for a cognate sensor kinase, allowing the cell to modulate various processes—such as chemotaxis, virulence, and antibiotic resistance—in direct response to its metabolic status.[3][11][13] The intracellular concentration of AcP in E. coli can reach levels sufficient (≥3 mM) for this direct phosphorylation to occur in vivo.[2][12]

Caption: AcP-dependent phosphorylation of a response regulator.

Non-Enzymatic Protein Acetylation by AcP

AcP is also a potent donor of acetyl groups, capable of chemically acetylating lysine residues on a wide array of proteins.[14][15] This non-enzymatic post-translational modification is considered a global regulatory mechanism in bacteria.[4] Acetylation neutralizes the positive charge of the lysine side chain, which can alter a protein's conformation, activity, stability, or interactions.[16] For example, AcP-mediated acetylation has been shown to inhibit the activity of key glycolytic enzymes in E. coli, effectively acting as a feedback mechanism when flux into the Pta-AckA pathway is high.[14]

Emerging Roles of AcP in Mammalian Systems

For a long time, AcP was considered primarily a microbial metabolite. However, recent evidence has demonstrated its presence and functional importance in mammalian cells, particularly within mitochondria.

-

Intermediate in Pyruvate Oxidation: Using advanced techniques like in-organelle NMR metabolomics, AcP has been identified as an intermediate in pyruvate metabolism within isolated, functional mammalian mitochondria.[3][17]

-

Regulation of Mitochondrial Calcium Balance: As a phosphate donor, AcP can influence mitochondrial calcium signaling. Studies have shown that AcP increases the resistance of mitochondria to calcium overload, enhances the rate of calcium uptake, and raises the mitochondrial membrane potential, especially under phosphate-deficient conditions.[3] This suggests a role in protecting against pathological calcification and cell death.

-

Biomarker in Disease: AcP has been detected in human blood during severe pathologies, though its exact contribution to these disease states is still under investigation.[3]

These findings open up a new frontier of research, suggesting that AcP may be a previously overlooked player in mammalian energy metabolism and signaling.

Methodologies for the Investigation of Acetyl Phosphate

Studying AcP requires robust analytical techniques and carefully designed functional assays. The choice of method depends on the research question, the biological matrix, and the available instrumentation.

Detection and Quantification of Acetyl Phosphate

Accurate measurement of AcP is fundamental to understanding its role. Several methods are available, each with distinct advantages and limitations.

| Method | Principle | Advantages | Disadvantages | References |

| ³¹P-NMR / ¹H-NMR | Nuclear Magnetic Resonance. Detects phosphorus or proton signals specific to AcP. | Non-destructive, provides structural information, can be used in real-time on live organelles. | Relatively low sensitivity, requires specialized equipment. | [17][18][19] |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Separates AcP from other metabolites and detects it based on its mass-to-charge ratio. | High sensitivity and specificity, excellent for complex biological samples. | The phosphate group can ionize poorly, may require specific column chemistry (e.g., HILIC). | [17] |

| Hydroxamate Assay | Colorimetric. AcP reacts with hydroxylamine to form acetyl-hydroxamate, which forms a colored complex with ferric ions (Fe³⁺). | Simple, inexpensive, suitable for high-throughput screening of enzyme activity. | Indirect, can have interference from other compounds. | [20][21] |

| Phosphomolybdate Assay | Colorimetric. Measures inorganic phosphate released after enzymatic or chemical hydrolysis of AcP. | Well-established for phosphate detection. | Indirect, measures the product of AcP breakdown, not AcP itself. | [19] |

Table 2: Comparison of Key Analytical Methods for Acetyl Phosphate Detection.

Experimental Protocol: Colorimetric Quantification of AcP (Hydroxamate Method)

This protocol provides a self-validating system for measuring AcP consumption by an enzyme (e.g., AckA). The causality is clear: a decrease in the final colorimetric signal is directly proportional to the amount of AcP consumed in the enzymatic reaction.

Objective: To determine the concentration of AcP in a sample or to measure the activity of an AcP-consuming enzyme.

Materials:

-

Lithium Potassium Acetyl Phosphate (as standard and substrate)

-

Hydroxylamine Hydrochloride solution (e.g., 2 M, pH 7.0)

-

Ferric Chloride (FeCl₃) solution (e.g., 10% FeCl₃ in 0.1 M HCl)

-

Tris buffer, MgCl₂, ADP (for enzymatic reaction)

-

Enzyme sample (e.g., purified Acetate Kinase)

-

Spectrophotometer (540 nm)

Step-by-Step Methodology:

-

Standard Curve Generation: a. Prepare a series of known concentrations of lithium potassium acetyl phosphate in the reaction buffer (e.g., 0 to 2 µmoles). b. To each standard, add an equal volume of hydroxylamine solution. Mix and incubate for 10 minutes at room temperature. This converts AcP to acetyl-hydroxamate. c. Add one-third volume of the FeCl₃ solution. This develops the color. d. Immediately measure the absorbance at 540 nm. e. Plot Absorbance vs. µmoles of AcP to generate a standard curve. The relationship should be linear.[20]

-

Enzymatic Reaction: a. Prepare a reaction mix containing buffer, MgCl₂, ADP, and a defined starting concentration of lithium potassium acetyl phosphate (e.g., 2 mM). b. Initiate the reaction by adding the enzyme sample. For a negative control, add buffer or heat-inactivated enzyme. c. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15 minutes). d. Stop the reaction by adding the hydroxylamine solution. This simultaneously quenches the enzyme and begins the detection step.

-

Detection and Calculation: a. Proceed with the color development by adding FeCl₃ as described in step 1c. b. Measure the absorbance at 540 nm for all samples (including controls). c. Using the standard curve, convert the final absorbance readings back to µmoles of remaining AcP. d. The amount of AcP consumed is the initial amount minus the remaining amount. Enzyme activity can then be calculated based on the reaction time and amount of enzyme used.

Caption: Workflow for AcP quantification via the hydroxamate assay.

Protocol: In Vitro Phosphorylation of a Response Regulator

Objective: To determine if a response regulator (RR) can be directly phosphorylated by AcP.

Materials:

-

Purified RR protein (e.g., His-tagged CpxR)

-

Lithium Potassium Acetyl Phosphate

-

Phosphorylation buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 40 mM KCl, 1 mM DTT)

-

Phos-tag™ SDS-PAGE gels or standard SDS-PAGE followed by Western blot with anti-phospho-amino acid antibodies.

Step-by-Step Methodology:

-

Set up the phosphorylation reaction by incubating the purified RR protein with a specific concentration of lithium potassium acetyl phosphate (e.g., 10-50 mM) in the phosphorylation buffer.[22]

-

Include a negative control reaction with the RR protein but without AcP.

-

Incubate the reactions at 30°C for 15-60 minutes.[22]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the phosphorylated and non-phosphorylated forms of the RR using Phos-tag™ SDS-PAGE. The phosphorylated protein will exhibit reduced mobility (a band shift).

-

Alternatively, run a standard SDS-PAGE, transfer to a membrane, and probe with antibodies that recognize phosphorylated aspartate residues.

-

Causality/Validation: The appearance of a slower-migrating band (or a positive antibody signal) only in the presence of AcP provides direct evidence of phosphorylation.

Conclusion and Future Perspectives

Lithium potassium acetyl phosphate is more than just a stable chemical reagent; it is the key to studying a metabolite of profound biological importance. Acetyl phosphate's dual capacity to donate both phosphoryl and acetyl groups positions it as a master integrator of metabolic status and cellular regulation, particularly in bacteria. The discovery of its synthesis and function within mammalian mitochondria challenges old paradigms and opens exciting new lines of inquiry into cellular bioenergetics, calcium signaling, and the metabolic underpinnings of disease.

Future research will likely focus on fully elucidating the enzymatic machinery and regulatory consequences of AcP in human cells.[15] Understanding how mitochondrial AcP levels are controlled and what specific proteins are targeted by its phosphorylating and acetylating activities could unveil novel therapeutic targets for metabolic disorders, neurodegenerative diseases, and cancer. The robust methodologies detailed in this guide provide the foundation for these future explorations, empowering scientists to unravel the remaining mysteries of this versatile and critical metabolite.

References

-

The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. MDPI. [Link]

-

Lithium Potassium Acetyl Phosphate. American Elements. [Link]

-

Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. PMC - NIH. [Link]

-

Acetyl phosphate - Wikipedia. Wikipedia. [Link]

-

How can I detect and quantify acetyl phosphate?. ResearchGate. [Link]

-

Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. PubMed Central. [Link]

-

Non-enzymatic acetylation inhibits glycolytic enzymes in Escherichia coli. PubMed. [Link]

-

Physiologically relevant small phosphodonors link metabolism to signal transduction. PMC - NIH. [Link]

-

The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. PMC - NIH. [Link]

-

Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. ACS Publications. [Link]

-

Lithium: the pharmacodynamic actions of the amazing ion. PMC - NIH. [Link]

-

Nonenzymic acetylation of histones with acetyl phosphate and acetyl adenylate. ACS Publications. [Link]

-

Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase. PMC - NIH. [Link]

-

Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. Taylor & Francis Online. [Link]

-

A Novel Method for the Synthesis of Acetyl Phosphate. Taylor & Francis Online. [Link]

-

The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. ASM Journals. [Link]

-

Is acetyl phosphate a global signal in Escherichia coli?. ASM Journals. [Link]

-

Lithium Enhances Hippocampal Glucose Metabolism in an In Vitro Mice Model of Alzheimer's Disease. MDPI. [Link]

-

ATP in Living Systems. Biology LibreTexts. [Link]

-

Pathways of Non-enzymatic Lysine Acylation. Frontiers. [Link]

-

Inhibition of Acetyl Phosphate-dependent Transcription by an Acetylatable Lysine on RNA Polymerase. PubMed Central. [Link]

-

The Central Role of ATP in Cellular Energy Metabolism: Structure, Function, and Regulatory Mechanisms. BioSci Publisher. [Link]

-

Factors contributing to non-enzymatic acetylation. Acetyl-CoA and.... ResearchGate. [Link]

-

Direct detection of the acetate-forming activity of the enzyme acetate kinase. PubMed. [Link]

-

Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers. [Link]

-

Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors. PNAS. [Link]

-

Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism. MetwareBio. [Link]

Sources

- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. americanelements.com [americanelements.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 乙酰磷酸钾锂 purum p.a., ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Physiologically relevant small phosphodonors link metabolism to signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Non-enzymatic acetylation inhibits glycolytic enzymes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]

- 16. Frontiers | Bacterial protein acetylation: mechanisms, functions, and methods for study [frontiersin.org]

- 17. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of Acetyl Phosphate-dependent Transcription by an Acetylatable Lysine on RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the High-Energy Phosphate Donor Mechanisms of Acetyl Phosphate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl phosphate (AcP) is a pivotal high-energy mixed anhydride of acetic acid and phosphoric acid, playing a crucial role in cellular metabolism and serving as a versatile tool in modern biotechnology and drug discovery. With a standard free energy of hydrolysis significantly more negative than that of ATP, AcP stands out as a potent phosphoryl group donor. This technical guide provides an in-depth exploration of the core mechanisms governing the high-energy phosphate donor capabilities of acetyl phosphate salts. We will delve into the chemical underpinnings of its reactivity, its central role in biological substrate-level phosphorylation, and its practical applications in enzymatic assays and chemoenzymatic synthesis, with a particular focus on ATP regeneration systems. This document is intended to serve as a comprehensive resource for researchers leveraging the unique properties of acetyl phosphate in their experimental designs.

Introduction: The Significance of Acetyl Phosphate

First identified by Fritz Albert Lipmann as a key intermediate in pyruvate oxidation, acetyl phosphate (C₂H₅O₅P) is a naturally occurring metabolite found in bacteria, archaea, and even detected in mammalian mitochondria.[1][2] Its significance stems from the high-energy acyl phosphate bond, which endows it with a substantial phosphoryl transfer potential. This property allows AcP to act as a crucial link between metabolic pathways and cellular signaling.[3]

In the realm of biotechnology and drug development, acetyl phosphate salts, most commonly the lithium potassium or disodium salts, are widely utilized as a superior phosphate donor for the in vitro regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[4][5] This is particularly valuable in powering ATP-dependent enzymatic reactions for prolonged periods, a critical requirement for applications such as cell-free protein synthesis, high-throughput screening for enzyme inhibitors, and the synthesis of valuable biochemicals.[6][7]

The Chemical Basis of High-Energy Phosphoryl Transfer

The capacity of acetyl phosphate to act as a potent phosphoryl donor is rooted in its molecular structure and the thermodynamics of its hydrolysis.

The Acyl Phosphate Bond: A Reservoir of Gibbs Free Energy

The standard free energy of hydrolysis (ΔG°') for acetyl phosphate is approximately -42.3 to -43.3 kJ/mol.[8][9] This value is significantly more exergonic than the hydrolysis of the terminal phosphoanhydride bond of ATP (ΔG°' ≈ -30.5 kJ/mol).[8]

Several factors contribute to the high-energy nature of the acyl phosphate bond:

-

Resonance Stabilization of Products: The products of hydrolysis, acetate and inorganic phosphate (Pi), have greater resonance stabilization than the acetyl phosphate molecule itself.

-

Electrostatic Repulsion: The proximity of the negatively charged oxygen atoms within the acyl phosphate group creates electrostatic repulsion. Hydrolysis relieves this strain, leading to a more stable state.

-

Solvation Effects: The products of hydrolysis are more readily solvated by water molecules than the reactant, which also favors the forward reaction.

Mechanism of Phosphoryl Transfer

Phosphoryl transfer from acetyl phosphate to a nucleophile, such as the terminal phosphate of ADP, generally proceeds through a concerted, SN2-type mechanism.[10] In this process, the nucleophilic oxygen of the acceptor molecule attacks the electrophilic phosphorus atom. This leads to the formation of a transient, high-energy pentavalent trigonal bipyramidal transition state.[10] Subsequently, the bond to the leaving group (acetate) is cleaved, resulting in the transfer of the phosphoryl group.

Enzymes that utilize acetyl phosphate, such as acetate kinase, play a critical role in catalysis by:

-

Orienting Substrates: Precisely positioning the acetyl phosphate and the acceptor molecule (e.g., ADP) within the active site to facilitate the nucleophilic attack.

-

Stabilizing the Transition State: Through interactions with amino acid residues and often a divalent metal cation like Mg²⁺, the enzyme stabilizes the highly charged transition state, thereby lowering the activation energy of the reaction.[10]

-

Facilitating Proton Transfer: Active site residues can act as general acids or bases to facilitate the transfer of protons, which is often a key step in the overall reaction.

Diagram 1: Generalized Phosphoryl Transfer Mechanism This diagram illustrates the nucleophilic attack on the phosphorus of acetyl phosphate, leading to a pentavalent transition state and subsequent phosphoryl group transfer.

Caption: Nucleophilic attack on acetyl phosphate leads to phosphoryl transfer.

Biological Role: Substrate-Level Phosphorylation

In many biological systems, particularly in microbial metabolism, acetyl phosphate is a key player in substrate-level phosphorylation. This is a metabolic process that generates ATP by the direct transfer of a phosphoryl group from a high-energy compound to ADP.[11][12] This process is distinct from oxidative phosphorylation, which involves an electron transport chain and chemiosmosis.

The primary pathway involving acetyl phosphate is the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, which is reversible and central to the carbon and energy metabolism of many bacteria.[8]

-

Phosphotransacetylase (Pta): This enzyme catalyzes the conversion of acetyl-CoA and inorganic phosphate (Pi) to acetyl phosphate and coenzyme A (CoA).

-

Acetyl-CoA + Pi ⇌ Acetyl Phosphate + CoA

-

-

Acetate Kinase (AckA): This enzyme then catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, producing ATP and acetate.[8]

-

Acetyl Phosphate + ADP ⇌ Acetate + ATP

-

This pathway allows organisms to generate ATP from acetyl-CoA, a central metabolite derived from the breakdown of carbohydrates, fatty acids, and amino acids. The intracellular concentration of acetyl phosphate in bacteria like E. coli can reach levels sufficient for the direct phosphorylation of various cellular components, acting as a global metabolic signal.[8][13]

Applications in Research and Drug Development

The potent phosphorylating ability and economic advantages of acetyl phosphate have made it an indispensable reagent in various biotechnological applications.

In Vitro ATP Regeneration Systems

Many enzymatic assays, particularly those involving kinases, polymerases, and ligases, consume large amounts of ATP. The cost of supplying stoichiometric amounts of ATP can be prohibitive for large-scale applications or high-throughput screening. ATP regeneration systems that continuously replenish ATP from the less expensive ADP are therefore essential.[4]

The acetyl phosphate/acetate kinase (AcP/AckA) system is one of the most commonly used for this purpose.[6][14][15]

Diagram 2: ATP Regeneration Workflow using Acetyl Phosphate This diagram shows how an ATP-consuming reaction is coupled with the AcP/AckA system to maintain a constant supply of ATP.

Caption: Coupling an ATP-consuming reaction with the AcP/AckA regeneration cycle.

High-Throughput Screening (HTS) in Drug Discovery

In drug discovery, HTS is used to test large libraries of compounds for their ability to inhibit or activate a particular enzyme target. For ATP-dependent enzymes like kinases, which are major drug targets, maintaining a constant ATP concentration is crucial for assay reliability. The AcP/AckA regeneration system provides a cost-effective solution to ensure that ATP levels do not become a limiting factor during the screen, thus preventing false negatives.[4]

Chemoenzymatic Synthesis

Acetyl phosphate is also used as a phosphorylating agent in the synthesis of valuable biomolecules, such as antibiotics, antiviral drugs, and anticancer agents.[2] Its ability to phosphorylate substrates in aqueous solutions under mild conditions makes it an attractive reagent for biocatalytic processes.[16]

Experimental Protocols and Data

Protocol: In Vitro ATP Regeneration Assay

This protocol provides a general framework for setting up an ATP regeneration system using acetyl phosphate to power a model ATP-dependent reaction (e.g., phosphorylation of a substrate by a kinase).

Materials:

-

Acetate Kinase (AckA) from a suitable source (e.g., Geobacillus stearothermophilus for thermostability).[5]

-

Lithium Potassium Acetyl Phosphate.

-

Adenosine Diphosphate (ADP).

-

Enzyme of interest (e.g., a protein kinase).

-

Substrate for the enzyme of interest.

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).

-

Method for detecting product formation or ATP depletion (e.g., HPLC, luminescence-based ATP assay, or a coupled spectrophotometric assay).[17]

Procedure:

-

Prepare a Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, a suitable concentration of MgCl₂ (typically 5-10 mM), ADP (e.g., 1-2 mM), and acetyl phosphate (e.g., 10-20 mM).

-

Add Enzymes: Add the acetate kinase to the master mix to a final concentration that is sufficient for the desired rate of ATP regeneration (e.g., 5-10 units/mL). Then, add the enzyme of interest.

-

Initiate the Reaction: Start the reaction by adding the substrate for your enzyme of interest.

-

Incubation: Incubate the reaction at the optimal temperature for your enzyme of interest.

-

Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or heating). Analyze the aliquots to quantify the formation of the product or the concentration of ATP.

Self-Validation and Controls:

-

No Acetyl Phosphate Control: Run a parallel reaction without acetyl phosphate to demonstrate that product formation is dependent on ATP regeneration.

-

No Acetate Kinase Control: A reaction without acetate kinase will show the background level of activity from the initial ATP pool (if any) and demonstrate the necessity of the regeneration enzyme.

-

No Primary Enzyme Control: A reaction without the enzyme of interest will show if there is any non-enzymatic product formation.

Quantitative Data: Kinetic Parameters of Acetate Kinase

The efficiency of an ATP regeneration system is dependent on the kinetic properties of the acetate kinase used. The Michaelis-Menten constant (Km) for the substrates (acetyl phosphate and ADP) and the maximal reaction velocity (Vmax) are key parameters.

| Enzyme Source | Substrate | Km (mM) | Reference |

| Desulfovibrio piger Vib-7 | Acetyl Phosphate | 2.54 ± 0.26 | [18] |

| Desulfovibrio piger Vib-7 | ADP | 2.39 ± 0.24 | [18] |

| Desulfomicrobium sp. Rod-9 | Acetyl Phosphate | 2.68 ± 0.25 | [18] |

| Desulfomicrobium sp. Rod-9 | ADP | 2.47 ± 0.27 | [18] |

| Porphyromonas gingivalis | Acetyl Phosphate | Varies with ADP conc. | [19] |

| Porphyromonas gingivalis | ADP | Varies with AcP conc. | [19] |

Note: The kinetic parameters can vary significantly depending on the enzyme source, pH, temperature, and buffer conditions.

Conclusion and Future Outlook

Acetyl phosphate is a cornerstone of microbial metabolism and a powerful tool for modern biochemical research and industrial biotechnology. Its high phosphoryl transfer potential, coupled with its role in robust and cost-effective ATP regeneration systems, ensures its continued importance in drug discovery, diagnostics, and synthetic biology.[5][7] A thorough understanding of the mechanisms underlying its function as a high-energy phosphate donor is paramount for designing and optimizing novel enzymatic systems and for elucidating complex biological pathways. Future research will likely focus on the discovery and engineering of novel acetate kinases with improved stability and kinetic properties, as well as expanding the application of acetyl phosphate in the synthesis of complex, high-value phosphorylated molecules.

References

-

Bartzoka, F., et al. (2022). Mechanisms of different ATP regeneration systems. ResearchGate. [Link]

-

BioNukleo GmbH. (n.d.). ATP Regeneration. BioNukleo GmbH. [Link]

-

Wikipedia. (2023). Acetyl phosphate. Wikipedia. [Link]

-

Kotova, V. Y., et al. (2022). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. MDPI. [Link]

-

Klein, A. H., et al. (2007). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology. [Link]

-

Gumenyuk, D. G., et al. (2018). Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains. PubMed Central. [Link]

-

Muff, Y., et al. (2022). Cell-Free Reaction System for ATP Regeneration from d-Fructose. ACS Synthetic Biology. [Link]

-

Khodakovskaya, E. V., et al. (2022). Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization. PubMed Central. [Link]

-

Ren, J., et al. (2019). Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. PLOS Pathogens. [Link]

-

Grisolia, S., & Hood, J. (1952). Biosynthesis and Utilization of Acetyl Phosphate, Formyl Phosphate, and Carbamyl Phosphate and their Relations to the Urea Cycle. Advances in Chemistry. [Link]

-

McCleary, W. R., & Stock, J. B. (1994). Is acetyl phosphate a global signal in Escherichia coli? Semantic Scholar. [Link]

-

Klein, A. H., et al. (2007). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. ASM Journals. [Link]

-

Resnick, S. M., & Zehnder, A. J. (2000). In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. PubMed Central. [Link]

-

Wolfe, A. J. (2008). Physiologically relevant small phosphodonors link metabolism to signal transduction. PubMed Central. [Link]

-

Ingram-Smith, C., et al. (2005). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. PubMed Central. [Link]

-

Michel-Green, T. K., & Swartz, J. R. (2016). ATP Regeneration from Pyruvate in the PURE System. PubMed Central. [Link]

-

Koshland, D. E. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Nucleophilic Displacement Mechanisms in Enzymatic Reactions. Journal of the American Chemical Society. [Link]

-

Kahane, I., & Muhlrad, A. (1979). Kinetic parameters of acetate kinase purified from A. laidlawii. ResearchGate. [Link]

-

Study.com. (n.d.). The standard free energy of hydrolysis of acetyl phosphate is Delta G degrees = -42.3 kJ/mol. Homework.Study.com. [Link]

-

Meyerhof, O., & Oesper, P. (1952). Heat of hydrolysis of acetyl phosphate. PubMed. [Link]

-

Whicher, A., et al. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. PubMed Central. [Link]

-

Garrett Biochemistry. (2020). ch3 3. YouTube. [Link]

-

Giganti, D. O., et al. (2024). Biophysical and biochemical evidence for the role of acetate kinases (AckAs) in an acetogenic pathway in pathogenic spirochetes. bioRxiv. [Link]

-

Klein, A. H., et al. (2007). The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators. PubMed. [Link]

-

Aruni, W., et al. (2015). Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis. PubMed Central. [Link]

-

Hooghly Women's College. (n.d.). Thermodynamics relates with energy transformation which occurs in physical and. Hooghly Women's College. [Link]

-

Di Sabato, G., & Jencks, W. P. (1961). Mechanism and Catalysis of Reactions of Acyl Phosphates. II. Hydrolysis. Journal of the American Chemical Society. [Link]

-

Whicher, A., et al. (2018). Acetyl phosphate as a primordial energy currency at the origin of life. Nick Lane. [Link]

-

Herschlag Lab. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Herschlag Lab. [Link]

-

Avison, M. J. (2010). Acetyl phosphate synthesis by reaction of isopropenyl acetate and. ResearchGate. [Link]

-

ResearchGate. (n.d.). ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate... ResearchGate. [Link]

-

Admiraal, S. J., et al. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. PubMed Central. [Link]

-

Study.com. (n.d.). Substrate-level Phosphorylation vs Oxidative Phosphorylation - Lesson. Study.com. [Link]

-

Lee, C. H., et al. (2016). ATP Recycling with Cell Lysate for Enzyme-Catalyzed Chemical Synthesis, Protein Expression and PCR. PubMed. [Link]

-

Wikipedia. (2023). Substrate-level phosphorylation. Wikipedia. [Link]

-

Chemistry LibreTexts. (2014). 26.2: The Three Mechanisms for Phosphoryl Transfer Reactions. Chemistry LibreTexts. [Link]

-

Quora. (2016). Where does substrate level phosphorylation takes place, and what function does it serve? Quora. [Link]

-

Reddit. (2014). Can someone please explain to me substrate level phosphorylation in the Krebs cycle? Reddit. [Link]

-

Michel-Green, T. K., & Swartz, J. R. (2016). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology. [Link]

-

Koltcheva, M. P., et al. (1998). A Novel Method for the Synthesis of Acetyl Phosphate. Taylor & Francis Online. [Link]

-

Resnick, S. M., & Zehnder, A. J. (2000). In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A. PubMed. [Link]

-

McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of 2-component response regulators. ResearchGate. [Link]

-

Michel-Green, T. K., & Swartz, J. R. (2016). ATP Regeneration from Pyruvate in the PURE System | Request PDF. ResearchGate. [Link]

Sources

- 1. Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. bionukleo.com [bionukleo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ATP Regeneration from Pyruvate in the PURE System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP Recycling with Cell Lysate for Enzyme-Catalyzed Chemical Synthesis, Protein Expression and PCR [pubmed.ncbi.nlm.nih.gov]

- 8. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Substrate-level phosphorylation - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nick-lane.net [nick-lane.net]

- 17. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Acetyl Phosphate in Biochemistry

Introduction: A Molecule at the Crossroads of Metabolism

Acetyl phosphate (AcP), a seemingly simple molecule with the formula C₂H₅O₅P, holds a pivotal position in the history of biochemistry. Its discovery was a landmark achievement in unraveling the intricate mechanisms of cellular energy transfer, bridging the gap between glycolysis and the citric acid cycle. This guide provides a comprehensive technical overview of the discovery and history of acetyl phosphate, designed for researchers, scientists, and drug development professionals. We will delve into the key experiments that led to its identification, the scientific reasoning behind the methodologies, and its enduring significance in both contemporary and primordial metabolic pathways.

The Pioneering Work of Fritz Lipmann: Unmasking a Key Intermediate

The story of acetyl phosphate is inextricably linked with the work of Nobel laureate Fritz Lipmann. In the late 1930s and early 1940s, Lipmann was investigating the oxidation of pyruvate in bacteria. He observed that this process was dependent on the presence of inorganic phosphate.[1] This crucial observation led him to hypothesize the existence of a phosphorylated intermediate.

Lipmann's breakthrough came from a series of elegant experiments. He demonstrated that a crude preparation of the product from pyruvate oxidation could transfer a phosphate group to adenylic acid (AMP), forming adenosine triphosphate (ATP).[1] After several years of meticulous work, he definitively identified this energy-rich intermediate as acetyl phosphate.[1]

This discovery was a cornerstone in understanding cellular bioenergetics. Lipmann's seminal 1941 paper, "Metabolic Generation and Utilization of Phosphate Bond Energy," introduced the concept of the "energy-rich phosphate bond," famously denoted by the squiggle (~P), to signify the high-energy nature of compounds like acetyl phosphate and ATP.[2][3] This concept revolutionized the understanding of how energy is captured, stored, and utilized in biological systems.

Causality in Experimental Design: Why Pigeon Liver?

Lipmann's subsequent work on acetyl phosphate led to another monumental discovery: Coenzyme A (CoA).[4] He chose to work with pigeon liver extracts due to their high metabolic rate, essential for flight, which he reasoned would contain high concentrations of the enzymes and cofactors involved in energy metabolism.[4] He noticed that a heat-stable factor was required for the acetylation of sulfonamide in these extracts.[1] While he initially suspected acetyl phosphate to be the direct acetyl donor, he found it was inactive in this particular system.[1][5] This unexpected result led him to the discovery of a new, essential coenzyme for acetyl transfer, which he named Coenzyme A.[1]

Key Experimental Protocols: A Window into the Past

Understanding the methodologies of the time is crucial for appreciating the significance of these discoveries. The following are detailed overviews of two key historical protocols.

Synthesis of Acetyl Phosphate (Stadtman and Lipmann, 1950)

This method provided a reliable way to synthesize acetyl phosphate in the laboratory for further study.[6]